molecular formula C15H18N4O3 B7356661 3-[[5-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyridin-2-yl]-methylamino]propanoic acid

3-[[5-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyridin-2-yl]-methylamino]propanoic acid

Cat. No. B7356661
M. Wt: 302.33 g/mol
InChI Key: WBMJUAAYYHNNRZ-UHFFFAOYSA-N
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Description

3-[[5-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyridin-2-yl]-methylamino]propanoic acid, also known as EPMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPMPA is a pyridine derivative that has been synthesized using various methods, including the Mannich reaction and reductive amination.

Mechanism of Action

3-[[5-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyridin-2-yl]-methylamino]propanoic acid acts as a selective antagonist of the mGluR5 receptor, which is a G-protein-coupled receptor that is widely distributed in the central nervous system. The mGluR5 receptor is involved in various physiological and pathological processes such as pain, anxiety, and addiction. This compound binds to the allosteric site of the mGluR5 receptor and inhibits its activity, leading to a decrease in the release of glutamate, a neurotransmitter that is involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to decrease the release of glutamate, a neurotransmitter that is involved in various physiological and pathological processes such as pain, anxiety, and addiction. This compound has also been shown to decrease the activity of the mGluR5 receptor, which is involved in various physiological and pathological processes such as pain, anxiety, and addiction.

Advantages and Limitations for Lab Experiments

3-[[5-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyridin-2-yl]-methylamino]propanoic acid has various advantages and limitations for lab experiments. This compound is a highly selective antagonist of the mGluR5 receptor, which makes it an ideal tool for studying the physiological and pathological processes that are regulated by the mGluR5 receptor. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

3-[[5-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyridin-2-yl]-methylamino]propanoic acid has significant potential for future research. One potential direction is to investigate the therapeutic potential of this compound in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another potential direction is to investigate the role of the mGluR5 receptor in various physiological and pathological processes such as pain, anxiety, and addiction. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.

Synthesis Methods

3-[[5-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyridin-2-yl]-methylamino]propanoic acid can be synthesized using various methods such as the Mannich reaction and reductive amination. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone or aldehyde in the presence of an acid catalyst. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride. Both methods have been used to synthesize this compound with good yields.

Scientific Research Applications

3-[[5-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyridin-2-yl]-methylamino]propanoic acid has been extensively studied for its potential therapeutic applications. This compound acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes such as pain, anxiety, and addiction. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

3-[[5-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyridin-2-yl]-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-3-11-8-13(20)18-15(17-11)10-4-5-12(16-9-10)19(2)7-6-14(21)22/h4-5,8-9H,3,6-7H2,1-2H3,(H,21,22)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMJUAAYYHNNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CN=C(C=C2)N(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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